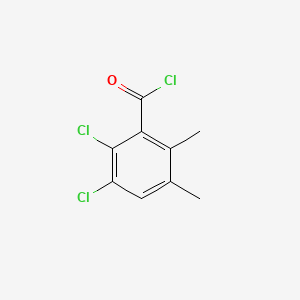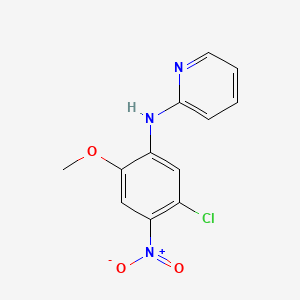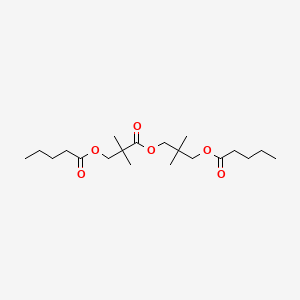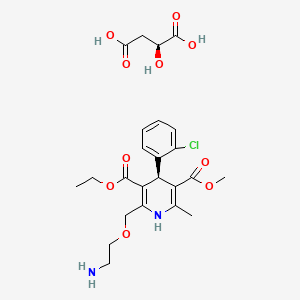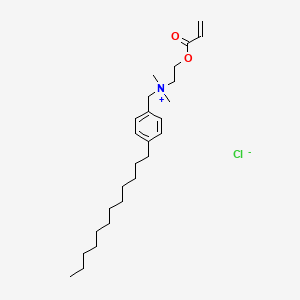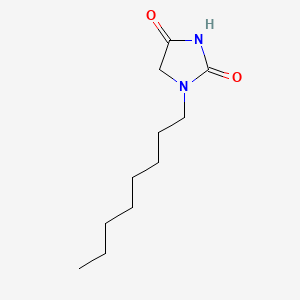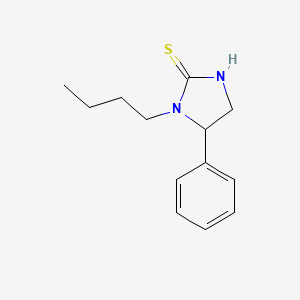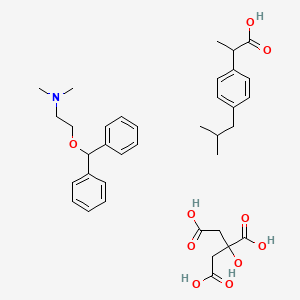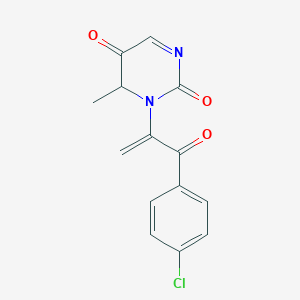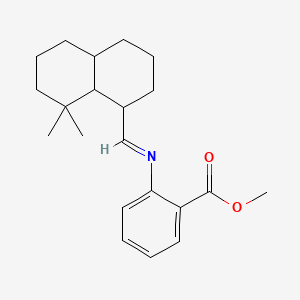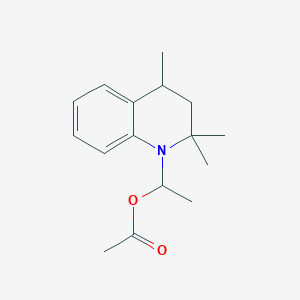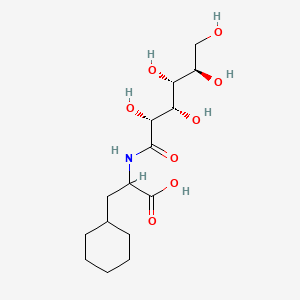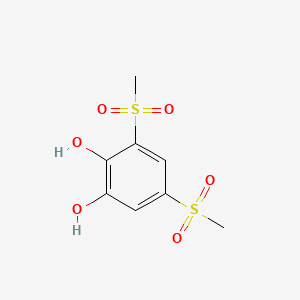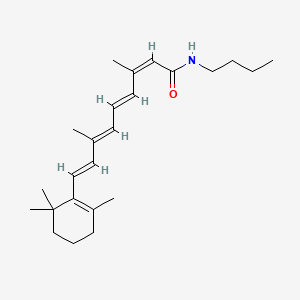
13-cis-N-(Butyl)retinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis-N-(Butyl)retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A. Retinoids, including this compound, are known for their ability to regulate cell growth, differentiation, and apoptosis. These properties make them valuable in various medical and scientific applications, particularly in the treatment of certain types of cancer and skin conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(Butyl)retinamide typically involves the reaction of 13-cis-retinoic acid with butylamine. The process begins with the preparation of 13-cis-retinoic acid, which can be synthesized through a Wittig reaction involving a Wittig salt and a butenolide in the presence of a weak base and optionally, a Lewis acid . The resulting 13-cis-retinoic acid is then reacted with butylamine under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing the production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 13-cis-N-(Butyl)retinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted retinamides with different functional groups .
Wissenschaftliche Forschungsanwendungen
13-cis-N-(Butyl)retinamide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying retinoid chemistry and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential in treating various cancers, including breast and prostate cancer, due to its ability to induce cell differentiation and apoptosis . Additionally, it is explored for its role in dermatology for treating skin conditions like acne and psoriasis .
Wirkmechanismus
The mechanism of action of 13-cis-N-(Butyl)retinamide involves its interaction with nuclear receptors known as retinoic acid receptors (RARs). Upon binding to these receptors, the compound modulates gene expression, leading to changes in cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of genes associated with cell cycle control, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 13-cis-N-(Butyl)retinamide include other retinoids such as all-trans-retinoic acid, 9-cis-retinoic acid, and N-(4-hydroxyphenyl)retinamide .
Uniqueness: What sets this compound apart from other retinoids is its unique structure, which imparts specific biological activities. For instance, it has shown promising results in inducing apoptosis in certain cancer cell lines, making it a valuable compound for cancer research .
Eigenschaften
CAS-Nummer |
84680-30-8 |
|---|---|
Molekularformel |
C24H37NO |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
(2Z,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C24H37NO/c1-7-8-17-25-23(26)18-20(3)12-9-11-19(2)14-15-22-21(4)13-10-16-24(22,5)6/h9,11-12,14-15,18H,7-8,10,13,16-17H2,1-6H3,(H,25,26)/b12-9+,15-14+,19-11+,20-18- |
InChI-Schlüssel |
IOIMWLSSNSWJLN-SWRVQFMMSA-N |
Isomerische SMILES |
CCCCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Kanonische SMILES |
CCCCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


